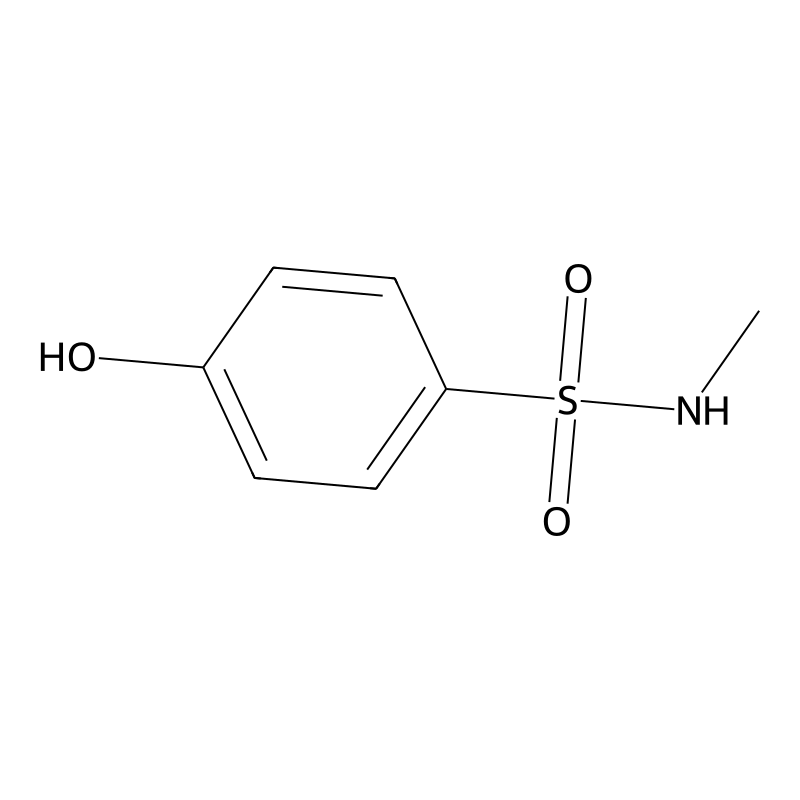

4-hydroxy-N-methylbenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Review of Scientific Databases: Searches in PubChem [], a database of chemical information, and ScienceDirect [], a platform for scientific literature, did not yield any significant results related to the research applications of this specific compound.

Further exploration into patent databases or contacting chemical suppliers might provide more insights into potential research uses.

However, the structure of 4-hydroxy-N-methylbenzenesulfonamide offers some clues for potential research directions:

4-Hydroxy-N-methylbenzenesulfonamide is an organic compound with the molecular formula C₇H₉N₃O₂S and a molecular weight of 186.23 g/mol. It is characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to a benzene ring that also bears a hydroxyl group (-OH) and a methyl group (-CH₃). This compound is known for its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical agents.

- Acid-Base Reactions: The sulfonamide nitrogen can act as a weak base, allowing for protonation under acidic conditions.

- Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, particularly when activated by electrophiles.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form imines or related compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

4-Hydroxy-N-methylbenzenesulfonamide exhibits various biological activities, primarily due to its sulfonamide moiety, which is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This action suggests potential antibacterial properties. Additionally, derivatives of this compound have shown activity against certain cancer cell lines, indicating possible anticancer applications.

Research has indicated that similar compounds can exhibit anti-inflammatory and analgesic effects, making them of interest in pharmacological studies .

The synthesis of 4-hydroxy-N-methylbenzenesulfonamide can be achieved through several methods:

- Direct Sulfonation: Starting from N-methyl-4-aminobenzenesulfonamide, hydroxylation can be performed using hydroxylating agents such as hydrogen peroxide in the presence of an acid catalyst.

- N-Methylation of Sulfanilamide: Sulfanilamide can be methylated using methyl iodide or dimethyl sulfate under basic conditions to yield N-methyl-sulfanilamide, followed by hydroxylation.

- One-Pot Synthesis: Recent studies suggest that one-pot synthesis methods involving multiple reagents can efficiently produce this compound while minimizing purification steps .

4-Hydroxy-N-methylbenzenesulfonamide has several applications:

- Pharmaceuticals: Its derivatives are explored as potential drugs for treating bacterial infections and certain cancers.

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.

- Research: Used in biochemical assays to study enzyme inhibition and other biological mechanisms.

Interaction studies involving 4-hydroxy-N-methylbenzenesulfonamide focus on its binding affinity to various biological targets. For instance:

- Enzyme Inhibition: Studies have demonstrated its ability to inhibit bacterial enzymes effectively, which is crucial for developing new antibiotics.

- Protein Binding: Research indicates that this compound may interact with proteins involved in cancer pathways, suggesting potential therapeutic uses in oncology .

Several compounds share structural similarities with 4-hydroxy-N-methylbenzenesulfonamide. Below is a comparison highlighting their unique features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-N-methylbenzenesulfonamide | Amino group at the meta position | Known for higher antibacterial activity |

| 4-Amino-N,N-dimethylbenzenesulfonamide | Two methyl groups on nitrogen | Enhanced lipophilicity and bioavailability |

| 3,4-Diamino-N-methylbenzenesulfonamide | Two amino groups at ortho and para positions | Potentially stronger enzyme inhibitors |

| N-Hydroxy-4-methylbenzenesulfonamide | Hydroxyl group on the methyl-substituted benzene | Exhibits different solubility properties |

These comparisons illustrate how variations in substituents affect the biological activity and chemical properties of these compounds.

The synthesis and manufacturing of 4-hydroxy-N-methylbenzenesulfonamide involves multiple established synthetic routes and emerging green chemistry approaches, each presenting unique advantages and challenges for industrial-scale production. This comprehensive analysis examines conventional organic synthesis pathways, environmentally sustainable methods, and the complex challenges associated with large-scale manufacturing.

Conventional Organic Synthesis Pathways

Traditional synthetic approaches for 4-hydroxy-N-methylbenzenesulfonamide production rely on well-established organic chemistry methodologies that have been optimized over decades of pharmaceutical manufacturing experience.

Direct Sulfonyl Chloride Methodology

The most widely employed conventional synthesis involves the direct reaction of 4-hydroxybenzenesulfonyl chloride with methylamine under basic conditions . This approach typically achieves yields of 85-95% and represents the gold standard for pharmaceutical-grade sulfonamide production. The reaction proceeds through nucleophilic substitution, where methylamine attacks the electrophilic sulfur center of the sulfonyl chloride, displacing the chloride ion and forming the desired sulfonamide bond .

Hydroxylamine-Based Synthetic Routes

Alternative pathways utilize hydroxylamine derivatives as key intermediates. The hydroxylamine hydrochloride route demonstrates exceptional efficiency, achieving 87.5% yield when hydroxylamine hydrochloride reacts with p-toluenesulfonyl chloride in a mixed solvent system of tetrahydrofuran, methanol, and water at room temperature [2] [3]. This methodology offers the advantage of mild reaction conditions while maintaining high product purity and yield.

Metal-Catalyzed Transformations

Advanced synthetic approaches employ transition metal catalysts to facilitate complex molecular rearrangements. Ytterbium triflate-catalyzed reactions between propargyl alcohols and N-tosyl hydroxylamine intermediates yield the target compound with variable efficiency (46-82%) depending on reaction time and substrate substitution patterns [2]. These methods provide access to structural diversity but require expensive catalysts that complicate industrial implementation.

Iodine-Mediated Coupling Reactions

Iodine-catalyzed methodologies represent cost-effective alternatives to transition metal systems. Reactions utilizing iodine as both oxidant and coupling catalyst in dichloromethane-water biphasic systems achieve moderate yields (27-53%) with readily available starting materials [2]. While yields are lower than optimal, the simplicity and accessibility of reagents make this approach attractive for certain manufacturing scenarios.

Green Chemistry Approaches

Environmental sustainability has become a paramount consideration in pharmaceutical manufacturing, driving the development of innovative green chemistry approaches for sulfonamide synthesis.

Electrochemical Synthesis Technologies

Electrochemical methods represent a revolutionary approach to sulfonamide production, utilizing electrons as clean reagents to eliminate the need for chemical oxidants [4] [5] [6]. Researchers at Johannes Gutenberg University Mainz have developed electrochemical procedures that achieve current efficiencies exceeding 200% through convergent paired electrochemical synthesis [7]. The process involves cathodic reduction of nitro compounds to hydroxylamine intermediates, followed by anodic oxidation to nitroso compounds, which subsequently react with electrochemically generated sulfinic acids to form sulfonamides [8] [7].

The electrochemical approach offers several transformative advantages. Traditional manufacturing requires three distinct reaction stages, with each stage increasing costs by a factor of two to five, whereas electrochemical synthesis accomplishes the transformation in a single reaction stage, making it readily scalable for technical-scale production [5] [6]. The method eliminates corrosive chemicals, high temperatures, and expensive metal catalysts, requiring only electrical current and largely safe solvents [6].

Continuous Flow Chemistry Implementation

Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing systems. Continuous flow reactors provide superior heat and mass transfer characteristics, enabling precise control over reaction parameters and eliminating batch-to-batch variability [9] [10] [11]. The technology has demonstrated particular effectiveness for sulfonamide synthesis, with researchers achieving high yields of pure products without requiring tedious work-ups and purifications [9] [10].

Flow synthesis offers significant environmental benefits through waste minimization, employment of green media, and use of nontoxic reactants [9] [10]. The approach enables rapid and eco-friendly synthesis of sulfonamide libraries under optimized flow conditions, demonstrating the transformative impact of flow technologies within drug discovery and development [10] [11].

Mechanochemical Synthesis Methods

Mechanochemical approaches utilize mechanical energy to drive chemical transformations, eliminating the need for organic solvents entirely [12] [13]. These methods employ ball mill technology in telescopic, environmentally friendly processes that achieve sulfonamide synthesis through tandem oxidation-chlorination reactions on disulfides, followed by amination using Lewis acid-base solid inorganic reagents [12] [13].

The mechanochemical methodology demonstrates excellent compatibility with both aromatic and aliphatic substrates while paying careful attention to environmental concerns through solvent-free processing and mild purification conditions [12] [13]. The approach has successfully produced biologically active sulfonamide compounds with high efficiency and minimal environmental impact.

Deep Eutectic Solvent Systems

Deep eutectic solvents represent innovative sustainable solvent systems that enable copper-catalyzed multicomponent synthesis of sulfonamides from triarylbismuthines, sodium metabisulfite, and nitro compounds [14]. These systems offer complete elimination of volatile organic compounds while providing novel reaction pathways that save time, reduce purification steps, and decrease energy consumption [14] [15].

The bismuth salts formed as by-products can be easily removed through water precipitation, and the eutectic mixture demonstrates low toxicity while maintaining excellent reaction efficiency [14]. This approach represents a significant advancement in sustainable pharmaceutical manufacturing.

Industrial-Scale Production Challenges

The translation of laboratory synthetic methods to industrial-scale production presents numerous complex challenges that must be systematically addressed to ensure reliable, cost-effective manufacturing.

Raw Material Supply Chain Management

Industrial sulfonamide production depends critically on the reliable supply of key raw materials, particularly acetanilide and chlorosulfonic acid [16] [17]. Market volatility in these feedstock chemicals directly impacts manufacturing costs and production scheduling. The procurement of acetanilide is governed by the availability and pricing of primary raw materials including aniline and acetic anhydride, with price fluctuations creating significant cost variability throughout the supply chain [16] [17].

Manufacturing facilities must implement sophisticated supply chain management strategies, including multiple supplier agreements, strategic inventory management, and alternative synthetic route development to mitigate supply disruptions [16] [17]. The challenge is compounded by the need to maintain consistent product quality while managing cost fluctuations in raw materials.

Process Control and Optimization

Industrial-scale synthesis of sulfonamides involves highly exothermic reactions that require precise temperature control to maintain product quality and ensure operational safety [18] [16]. Residence time optimization in continuous systems presents additional complexity, as variations can significantly impact yield and impurity profiles [18] [19].

Advanced process analytical technology implementation has become essential for modern sulfonamide manufacturing, enabling real-time monitoring of critical process parameters and automated control systems that minimize batch-to-batch variability [18] [20]. Continuous flow reactors offer superior control characteristics compared to traditional batch systems, but require substantial capital investment and specialized technical expertise [20] [19].

Economic and Cost Considerations

The economic viability of sulfonamide manufacturing is significantly impacted by the complexity of traditional synthetic routes. Conventional procedures requiring three reaction stages result in manufacturing costs that increase by a factor of two to five with each additional stage [5] [6]. Catalyst expenses, particularly for precious metal systems, represent a substantial component of production costs that must be carefully managed through catalyst recovery and recycling programs.

Process intensification strategies, including continuous manufacturing and advanced reactor technologies, offer pathways to improved economic performance through enhanced productivity and reduced operational costs [18] [20] [21]. However, these approaches require significant upfront capital investment and technical risk assessment.

Regulatory Compliance and Quality Assurance

Pharmaceutical manufacturing operates under stringent regulatory frameworks that demand comprehensive process validation, analytical method validation, and Good Manufacturing Practice compliance [22] [23]. The development of robust analytical methods for sulfonamide quality control requires sophisticated instrumentation and extensive method validation studies [22] [23].

Quality assurance protocols must address critical control points including sample weight precision, pH control, and impurity monitoring throughout the manufacturing process [22] [23]. The implementation of electronic batch records and validated analytical methods has become standard practice for ensuring regulatory compliance and product quality consistency [23].

Environmental and Sustainability Considerations

Modern sulfonamide manufacturing must address increasingly stringent environmental regulations regarding waste solvent management, emissions control, and energy consumption [24] [25]. The implementation of green chemistry principles requires substantial investment in solvent recovery systems, cleaner production technologies, and waste minimization programs [5] [6] [13].

Regulatory permit requirements for environmental compliance create additional operational costs and complexity that must be integrated into manufacturing economics and production planning [24] [25]. The transition to more sustainable manufacturing processes represents both a regulatory necessity and a competitive advantage in modern pharmaceutical markets.